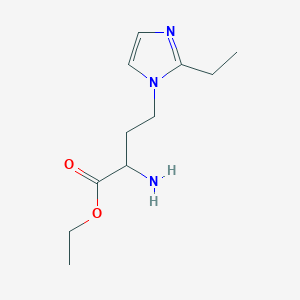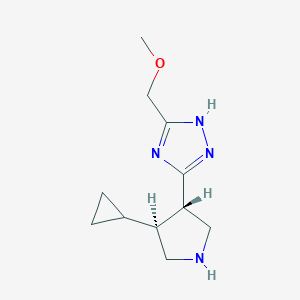
n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25NO2S and a molecular weight of 247.4 g/mol . This compound is characterized by its cyclohexane ring substituted with a propylsulfonyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with propylsulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then subjected to reductive amination with an appropriate amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Amides and sulfonamides.
Scientific Research Applications
n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine: Similar structure but lacks the additional methyl group on the cyclohexane ring.
N,4,4-trimethyl-2-[(2-methylbenzene)sulfonyl]cyclohexan-1-amine: Contains a methylbenzene sulfonyl group instead of a propylsulfonyl group.
Uniqueness
n,4,4-Trimethyl-2-(propylsulfonyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
N,4,4-trimethyl-2-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO2S/c1-5-8-16(14,15)11-9-12(2,3)7-6-10(11)13-4/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
SBNAQCQQUKJXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CC(CCC1NC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)





